N-(4-fluorophenyl)-2-(hydroxyimino)acetamide
Overview
Description
N-(4-fluorophenyl)-2-(hydroxyimino)acetamide, also known as FPH1, is a chemical compound that has gained attention in scientific research due to its potential as a selective inhibitor of the protein kinases, PAK4 and PAK5. These kinases are involved in various cellular processes, including cell proliferation, migration, and invasion. In
Scientific Research Applications
Synthesis and Potential Uses
- N-(4-fluorophenyl)-2-(hydroxyimino)acetamide derivatives have been synthesized for various applications. One study synthesized derivatives showing significant anti-inflammatory activity, pointing to potential therapeutic uses in inflammation-related conditions (Sunder & Maleraju, 2013).
Chemical Properties and Synthesis Methods
- The compound has been utilized in studies focusing on chemical properties and synthesis methods. For example, it's an intermediate in the synthesis of antimalarial drugs. A study on chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide involved the use of this compound (Magadum & Yadav, 2018).
Potential in Pesticides
- Some derivatives of this compound have been characterized for their potential use as pesticides. A study provided new powder diffraction data for these derivatives, emphasizing their potential applications in agriculture (Olszewska, Pikus, & Tarasiuk, 2008).
Role in Pharmacology
- The pharmacological applications of this compound are diverse. For instance, it has been studied for its metabolism in the liver and its potential implications in carcinogenesis (Seal & Gutmann, 1959).
Imaging and Diagnostic Applications
- This compound derivatives are also used in imaging. One study reported the synthesis of a radioligand for imaging the translocator protein (18 kDa) with PET, showcasing its potential in diagnostic imaging (Dollé et al., 2008).
Hydrogen Bond Studies
- The compound has been the subject of studies focusing on hydrogen bonds. A computational study explored hydrogen bond properties in four derivatives, providing insights into the molecular interactions and stability of these compounds (Mirzaei, Samadi, & Hadipour, 2010).
Immunological Research
- In immunological research, derivatives of this compound have been studied for their potential to restore T-lymphocyte response, indicating a possible role in immune system modulation (Wang et al., 1988).
Mechanism of Action
Target of Action
The primary target of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide is the insect ryanodine receptor . This receptor is a promising target for the development of novel insecticides .
Mode of Action
This compound: interacts with the insect ryanodine receptor, leading to changes in the receptor’s function
Biochemical Pathways
The biochemical pathways affected by This compound Given its target, it is likely that it affects calcium signaling pathways, as the ryanodine receptor is a calcium channel .
Result of Action
The molecular and cellular effects of This compound It has been shown to have insecticidal activities against the diamondback moth (plutella xylostella), suggesting that it may cause larvicidal activity .
properties
IUPAC Name |
(2E)-N-(4-fluorophenyl)-2-hydroxyiminoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2/c9-6-1-3-7(4-2-6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSBFTGUEOWLSD-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=NO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=N/O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425943 | |
Record name | (2E)-N-(4-Fluorophenyl)-2-(hydroxyimino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70425943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
351-09-7 | |
Record name | (2E)-N-(4-Fluorophenyl)-2-(hydroxyimino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70425943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 351-09-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The provided research focuses on incorporating N-(4-fluorophenyl)-2-(hydroxyimino)acetamide into polymer chains. How does this impact the material's dielectric properties compared to similar polymers without this specific compound?
A1: The research paper [] investigates the synthesis and characterization of two novel polymers: polyacryloyloxy imino fluorophenyl acetamide and its copolymer with polystyrene sulfonate. While the study doesn't directly compare the dielectric properties to polymers without this compound, it provides valuable insights. The paper reports that the incorporation of this compound significantly influences the dielectric constant and dielectric loss of the resulting polymers. [] This suggests that the presence of this compound within the polymer structure contributes to its overall dielectric behavior. Further research is needed to directly compare these properties with similar polymers lacking this compound to quantify the specific impact and understand the underlying mechanisms.
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